Otenabant hydrochloride is a synthetic compound recognized as a selective antagonist of the cannabinoid receptor type 1 (CB1). This compound is derived from indazole and contains an amide functional group, categorizing it within the broader class of alpha amino acid amides. Its primary research focus has been on its potential applications in managing obesity and metabolic disorders due to its ability to modulate energy expenditure and fat oxidation.
Otenabant hydrochloride is classified under small molecule drugs and primarily functions as a CB1 receptor antagonist. Its chemical formula is , and it has a CAS Registry Number of 686347-12-6 . The compound has been investigated for its therapeutic potential in treating obesity and type 2 diabetes, although its development was halted due to limited efficacy and safety concerns during clinical trials .
The synthesis of otenabant hydrochloride involves several steps of organic chemistry techniques. A common synthetic route includes:
One detailed synthesis method highlights the use of piperazine as a key intermediate, which undergoes nucleophilic reactions to yield various derivatives, ultimately leading to the formation of otenabant hydrochloride .
The molecular structure of otenabant hydrochloride features a complex arrangement that includes:
The three-dimensional structure can be analyzed using computational chemistry methods to predict binding interactions with the CB1 receptor, which plays a crucial role in its mechanism of action.
Otenabant hydrochloride primarily participates in substitution reactions due to its reactive chlorophenyl groups. Common reaction types include:
The specific products formed depend on the reagents used and reaction conditions .
Otenabant hydrochloride acts primarily as an antagonist at the CB1 receptor, a G protein-coupled receptor located in both the central nervous system and peripheral tissues. By inhibiting this receptor, otenabant hydrochloride prevents endogenous cannabinoids from binding, which leads to several physiological effects:
Studies have indicated that otenabant can stimulate fat oxidation while decreasing carbohydrate utilization, suggesting a metabolic shift beneficial for obesity management .
Otenabant hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential therapeutic applications .
Otenabant hydrochloride has been primarily researched for its potential applications in:
Despite promising initial findings, clinical trials revealed limited efficacy, leading to the discontinuation of further development . Nonetheless, research into cannabinoid receptors continues to provide insights into new therapeutic avenues for metabolic diseases.
Otenabant hydrochloride (CP-945,598) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and peripheral metabolic tissues [1] [3]. Its high-affinity binding to CB1R is characterized by a dissociation constant (Ki) of 0.7 nM for human CB1R and 2.8 nM for rat CB1R, as determined through radioligand displacement assays [3] [6]. The molecular binding dynamics involve specific interactions with the orthosteric site of CB1R: The chlorophenyl groups of otenabant form hydrophobic contacts with transmembrane helices 3 and 6, while its piperidine carboxamide moiety establishes hydrogen bonds with Lys192 in the third extracellular loop, stabilizing the inactive receptor conformation [3] [5]. Kinetic studies reveal slow dissociation kinetics (t½ > 60 minutes), contributing to prolonged pharmacological effects [3].
Table 1: Binding Affinity of Otenabant Hydrochloride for Cannabinoid Receptors
| Receptor Type | Species | Ki (nM) | Assay Type |
|---|---|---|---|
| CB1 | Human | 0.7 ± 0.1 | Radioligand displacement |
| CB1 | Rat | 2.8 ± 0.3 | Radioligand displacement |
| CB2 | Human | 7,600 ± 1,200 | Radioligand displacement |
Unlike neutral antagonists, otenabant hydrochloride functions as an inverse agonist at CB1R, suppressing constitutive receptor activity in the absence of endogenous ligands [5] [8]. This inverse agonism was demonstrated in cell-based assays measuring basal G protein activity: Otenabant reduced GTPγS binding by 80–90% in CB1R-expressing HEK293 cells, indicating suppression of constitutive Gi/o protein signaling [3] [5]. Comparatively, neutral antagonists like VCHSR exhibit no significant effect on basal activity [6]. The inverse agonism translates to enhanced metabolic efficacy in vivo. In diet-induced obese (DIO) mice, otenabant (10 mg/kg/day) reduced body weight by 9% over 10 days—significantly surpassing the effects of neutral antagonists like LH-21 [3] [6]. This weight loss stems from dual mechanisms: reduced food intake (acute suppression of 50% at 3 mg/kg) and increased energy expenditure via fat oxidation, evidenced by decreased respiratory quotient [3] [6].
Table 2: Functional Effects of Otenabant as an Inverse Agonist
| Functional Assay | System | Key Finding | Implication |
|---|---|---|---|
| GTPγS binding | HEK293-CB1R membranes | 80–90% suppression of basal activity | Strong inverse agonism |
| Fasting-induced food intake | Mice | 50% reduction at 3 mg/kg | Appetite suppression |
| Respiratory quotient | DIO mice | Decrease from 0.85 to 0.78 | Shift to fat oxidation |
| Weight loss | DIO mice (10 days) | 9% reduction at 10 mg/kg/day | Anti-obesity efficacy |
Otenabant hydrochloride exhibits exceptional selectivity for CB1R over the peripheral cannabinoid receptor CB2, with a binding affinity ratio exceeding 10,000:1 (CB1 Ki = 0.7 nM vs. CB2 Ki = 7.6 µM) [1] [3]. This selectivity arises from structural differences in the orthosteric binding pocket: The 4-(ethylamino)piperidine-4-carboxamide group in otenabant sterically clashes with Val103 in CB2R, while optimally accommodating Phe170 in CB1R [3] [5]. Functional selectivity was confirmed through cAMP modulation assays, where otenabant reversed CP-55,940-induced inhibition of adenylyl cyclase in CB1R-expressing cells (EC50 = 2.1 nM) but showed no activity in CB2R-expressing cells at concentrations ≤1 µM [3]. The selectivity profile distinguishes otenabant from early CB1 antagonists like rimonabant, which exhibit only 1,400-fold selectivity [6].
Otenabant hydrochloride modulates multiple downstream pathways upon CB1R antagonism, restoring endocannabinoid system (ECS) homeostasis dysregulated in metabolic disorders. Key effects include:
Table 3: Metabolic Parameters Modulated by Otenabant in Preclinical Models
| Metabolic Parameter | Model | Change vs. Control | Proposed Mechanism |
|---|---|---|---|
| Hepatic triglycerides | DIO mice | ↓ 40% | SREBP-1c/FASN downregulation |
| Insulin sensitivity | Zucker rats | ↑ 35% (glucose infusion rate) | Enhanced insulin receptor signaling |
| Adiponectin levels | DIO mice | ↑ 2.5-fold | Reduced adipose inflammation |
| Fat oxidation | Acute rodent model | Respiratory quotient: ↓ 0.07 | PPARα activation |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5